![molecular formula C16H18ClNO2 B3028364 2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride CAS No. 1956306-23-2](/img/structure/B3028364.png)
2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride
Overview
Description
“2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride” is a chemical compound that is part of a collection of rare and unique chemicals . It is related to other compounds such as “3-{2-[benzyl(methyl)amino]-2-methylpropyl}benzoic acid hydrochloride” and “PRL-8-53”, a nootropic substituted phenethylamine .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Chemical Reactions Analysis
Amines, such as benzylamine, can undergo various reactions including alkylation and acylation . They can also be converted into alkenes by an elimination reaction .Scientific Research Applications
- Significance : SM coupling allows the synthesis of complex organic molecules by connecting fragments with mild reaction conditions and functional group tolerance .
- Role of the Compound : When combined with certain antibiotics, 2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride exhibits synergistic antibacterial potency against strains like Pseudomonas aeruginosa and Staphylococcus aureus .
- Process : Under specific conditions, the benzylic side chain of this compound can be oxidized to form a carboxylic acid functional group .
Suzuki–Miyaura Coupling Reagent
Antibacterial Synergy
Benzylic Oxidation
Azo Dye Derivatives
Safety and Hazards
Mechanism of Action
Target of Action
The compound 2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride, also known as PRL-8-53 , is a nootropic substance. . These systems play crucial roles in cognitive functions, including memory and learning.
Mode of Action
The exact mode of action of PRL-8-53 remains unknown . It is suggested that it potentiates dopamine while partially inhibiting serotonin . This could lead to an increase in dopamine activity, which is associated with improved cognitive performance and mood elevation.
Biochemical Pathways
PRL-8-53 is believed to affect the biochemical pathways related to dopamine and serotonin . Dopamine is involved in reward, motivation, memory, and attention, while serotonin is involved in mood regulation, appetite, and sleep. By potentiating dopamine and partially inhibiting serotonin, PRL-8-53 could influence these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
In a single double-blind trial exploring the effects of PRL-8-53 in healthy volunteers, improvements in recollection were observed . Poorer performers showed an 87.5-105% increase in recollection, while higher performers exhibited a smaller 7.9-14% increase . Older subjects experienced an average 108-152% improvement in recollection . These results suggest that PRL-8-53 may enhance memory recall.
properties
IUPAC Name |
2-[benzyl(methyl)amino]-2-phenylacetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14;/h2-11,15H,12H2,1H3,(H,18,19);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRWZVPRUUDDBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride | |
CAS RN |
1956306-23-2 | |
Record name | Benzeneacetic acid, α-[methyl(phenylmethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956306-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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